molecular formula C9H16O B13797180 2,6-Dimethylhept-4-en-3-one CAS No. 56259-14-4

2,6-Dimethylhept-4-en-3-one

Cat. No.: B13797180
CAS No.: 56259-14-4
M. Wt: 140.22 g/mol
InChI Key: FXHCGFPVKLZHCE-UHFFFAOYSA-N
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Description

2,6-Dimethylhept-4-en-3-one is an aliphatic ketone with the molecular formula C9H16O . This compound is of significant interest in organic synthesis and industrial chemistry as a building block or intermediate for more complex molecules. Its structure, featuring a ketone group and a carbon-carbon double bond, makes it a versatile substrate for various chemical reactions, including reductions, oxidations, and functional group transformations. Researchers value this compound for developing novel synthetic pathways and studying reaction mechanisms. While specific biological mechanisms of action for this exact compound are not widely detailed in the literature, structurally related ketones and alkenes are often investigated for their physicochemical properties. Its potential application in fragrance and flavor research is suggested by its structural relationship to other known compounds, such as sulcatone (6-methyl-5-hepten-2-one), which is a contributor to fresh, fruity, and citrus-like notes in aromas . This product is provided for research and development purposes in a controlled laboratory setting. It is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56259-14-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,6-dimethylhept-4-en-3-one

InChI

InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h5-8H,1-4H3

InChI Key

FXHCGFPVKLZHCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(=O)C(C)C

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2,6-Dimethylhept-4-en-3-one and its Structural Analogs

Several classical organic reactions have been successfully employed for the synthesis of this compound and related unsaturated ketones. These pathways, while foundational, often provide the basis for more modern and optimized procedures.

Grignard Reagent-Mediated Syntheses and Subsequent Oxidations

A common approach involves the use of Grignard reagents for carbon-carbon bond formation, followed by an oxidation step to furnish the desired ketone. masterorganicchemistry.com In a typical sequence, a suitable Grignar d reagent, such as methylmagnesium bromide, is reacted with an appropriate electrophile. For instance, the reaction of a Grignard reagent with 2,6-dimethylhept-3-en-2-ol acetate (B1210297) leads to the formation of a tertiary alcohol intermediate. Subsequent oxidation of this alcohol using an oxidizing agent like a Jones reagent (CrO₃ in H₂SO₄) yields this compound. Key parameters to control in this process include temperature, with the Grignard formation often carried out at low temperatures (e.g., -10°C) and the oxidation at room temperature.

Table 1: Grignard Reagent-Mediated Synthesis Parameters

Step Reagents Key Parameters Typical Yield
Grignard Reaction Methylmagnesium bromide, 2,6-dimethylhept-3-en-2-ol acetate Temperature: -10°C 68-72% (after purification)

Challenges in this method can include the formation of byproducts like isobutylene (B52900) due to β-hydride elimination. This can be mitigated by using lower reaction temperatures (-20°C) and slower addition of the Grignard reagent.

Hydroformylation-Oxidation Sequences

Hydroformylation, a process that introduces a formyl group (CHO) and a hydrogen atom across a double bond, followed by oxidation, presents another viable route. This method is particularly suitable for industrial-scale production due to its potential for high yields and scalability. The process typically begins with the hydroformylation of a suitable alkene, catalyzed by a rhodium complex such as RhH(CO)(PPh₃)₃. google.com This step is usually carried out under elevated temperature and pressure of syngas (a mixture of carbon monoxide and hydrogen). The resulting aldehyde is then oxidized to the ketone. For example, 2,6-dimethylheptanal can be oxidized using potassium permanganate (B83412) (KMnO₄) in an acidic medium to yield 2,6-dimethylheptan-3-one.

Table 2: Hydroformylation-Oxidation Sequence Example

Step Catalyst/Reagent Conditions Product Yield/Purity
Hydroformylation Rhodium complex (e.g., RhH(CO)(PPh₃)₃) 80–100°C, 20–30 bar syngas 2,6-dimethylheptanal 90% yield

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction typically produces an α,β-unsaturated ketone. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org For the synthesis of analogs of this compound, an appropriately substituted aldehyde or ketone would be reacted with a compound containing an active methylene (B1212753) group. sigmaaldrich.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting double bond. organic-chemistry.org For instance, using low amounts of an amine catalyst at lower temperatures can favor the formation of the Z-isomer. google.com

Aldol Condensation Routes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com In the context of synthesizing this compound analogs, a crossed aldol condensation between two different carbonyl compounds would be employed. For example, the reaction of an aldehyde with a ketone under basic or acidic conditions can lead to the desired unsaturated ketone framework. magritek.comnih.gov The reaction of isovaleraldehyde (B47997) with butanone, for instance, yields an α,β-unsaturated ketone after dehydration. nih.gov Ionic liquids have also been explored as recyclable media for aldol condensation reactions, sometimes offering higher selectivity compared to traditional solvents. researchgate.net

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry continues to develop more efficient and selective methods for constructing complex molecules like this compound.

Enolate Chemistry Applications in Carbon-Carbon Bond Formation

Enolate chemistry is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. mdpi.com The generation of a specific enolate from a ketone allows for its reaction with an electrophile, such as an aldehyde or another ketone, in a controlled manner. mdpi.com For the synthesis of this compound analogs, the lithium enolate of a ketone like pinacolone (B1678379) can be generated using a strong base like lithium diisopropylamide (LDA) at low temperatures. mdpi.com This enolate can then react with an appropriate aldehyde. The resulting β-hydroxy carbonyl intermediate is often dehydrated using an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to yield the α,β-unsaturated ketone. mdpi.com This approach offers a high degree of control over the reaction and is applicable to a wide range of substrates. mdpi.com

Stereoselective and Asymmetric Synthesis Routes to Related Structures

While specific stereoselective or asymmetric syntheses for this compound are not extensively documented, methods applied to structurally similar ketones and α,β-unsaturated systems provide insight into potential strategies. These approaches are crucial for obtaining chiral molecules with defined three-dimensional arrangements, which is often a requirement for biologically active compounds.

Another pertinent strategy involves the asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. researchgate.net The key step in this synthesis is an intramolecular Mitsunobu cyclization. researchgate.net The synthesis starts from commercially available ethyl (R)-3-hydroxybutyrate, which is protected and then converted to a Weinreb amide. researchgate.net Subsequent reaction with a lithiated phenol (B47542) derivative, deprotection, and Mitsunobu cyclization affords the chiral chromanone. researchgate.net This demonstrates a method for creating a chiral center in a cyclic ketone that shares some structural motifs with derivatives of this compound.

Furthermore, palladium-catalyzed enantioselective rearrangements of racemic O-allylic thiocarbamates have been developed to produce enantioenriched allylic sulfur compounds. acs.org This methodology was applied to a range of substrates, including the derivative of (±)-(E)-2,6-dimethylhept-4-en-3-ol. acs.org Although the rearrangement of the N-methyl O-allylic thiocarbamate derived from this specific alcohol did not proceed under the tested conditions due to its branched carbon skeleton, the principle of using chiral palladium complexes to induce enantioselectivity in related allylic systems is a valuable concept for the synthesis of chiral analogs. acs.org

The stereoselective synthesis of γ,δ-unsaturated ketones can be achieved through the palladium-catalyzed ring-opening of 2-alkylidenecyclobutanols. This method allows for the formation of ketones with good to excellent yields and high Z/E selectivity. researchgate.net Additionally, the development of catalytic diastereo- and enantioselective cyanosilylation of α-branched ketones presents a pathway to tertiary alcohols with adjacent stereocenters, which can be precursors to chiral ketones. chinesechemsoc.org

Microwave-Assisted Synthesis Strategies for Analogs and Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and often enhancing product purity. This technology has been successfully applied to the synthesis of various ketones and enones, which are structurally related to this compound.

A notable application is the rapid, solvent-free microwave-assisted synthesis of α,β-unsaturated compounds through Knoevenagel condensation. oatext.com In a typical procedure, various aromatic aldehydes are reacted with an active methylene compound like cyanoacetamide in the presence of a catalyst such as ammonium (B1175870) acetate under microwave irradiation. oatext.com This method provides the desired products in excellent yields (81-99%) within a very short reaction time (30-60 seconds). oatext.com This approach could be adapted for the synthesis of analogs of this compound by reacting isobutyraldehyde (B47883) with a suitable active methylene ketone.

Microwave heating has also been effectively used in the 1,4-addition of water to α,β-unsaturated ketones and α,β-ynones, catalyzed by tetrabutylammonium (B224687) hydroxide (B78521) in an aqueous solution. rsc.org This efficient reaction leads to the formation of β-hydroxy ketones, which can then undergo further transformations. rsc.org

Furthermore, a one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides has been developed using microwave irradiation. researchgate.net This tandem Friedel-Crafts acylation and Nazarov cyclization, catalyzed by aluminum chloride, proceeds in good yields. researchgate.net The use of microwave heating can also improve the chemical yields in copper-catalyzed Nazarov cyclizations. researchgate.net

In the context of steroidal compounds, microwave-assisted phospha-Michael addition reactions have been successfully performed on exocyclic 16-methylene-17-ketones, which are α,β-unsaturated ketones. nih.gov These reactions with secondary phosphine (B1218219) oxides as nucleophiles resulted in high yields of the corresponding tertiary phosphine oxide diastereomers. nih.gov The reaction times and temperatures were optimized based on the specific reactants. nih.gov

These examples demonstrate the versatility and efficiency of microwave-assisted synthesis for a range of reactions that are relevant to the preparation of analogs and derivatives of this compound. The significant reduction in reaction times and the potential for improved yields make it an attractive strategy for the synthesis of such compounds.

Data Tables

Table 1: Stereoselective Synthesis Methods for Related Structures

MethodStarting MaterialKey Reagents/CatalystsProductReference
Evans Asymmetric AlkylationMethyl glutarateEvans chiral auxiliary, Wittig reagents, LiOH, NaBH4(R)-2,6-dimethylhept-5-en-1-ol nyxxb.cn
Intramolecular Mitsunobu CyclizationEthyl (R)-3-hydroxybutyrateWeinreb amide formation, lithiated phenol, PPh3, DEAD(S)-2,6-dimethylchroman-4-one researchgate.net
Palladium-Catalyzed Rearrangement(±)-(E)-2,6-dimethylhept-4-en-3-ol derivativePd2(dba)3·CHCl3, chiral phosphine ligandEnantioenriched S-allylic thiocarbamate acs.org

Table 2: Microwave-Assisted Synthesis of Related Carbonyl Compounds

Reaction TypeSubstratesCatalyst/ReagentsConditionsProduct TypeReference
Knoevenagel CondensationAromatic aldehydes, cyanoacetamideAmmonium acetateSolvent-free, 160-320 W, 30-60 sα,β-unsaturated compounds oatext.com
1,4-Addition of Waterα,β-unsaturated ketones/ynonesTetrabutylammonium hydroxideAqueous solutionβ-hydroxy ketones rsc.org
Phospha-Michael Addition16-methylene-17-ketonesSecondary phosphine oxidesVaried temperature and timeTertiary phosphine oxides nih.gov
Tandem Acylation/CyclizationArenes, α,β-unsaturated acyl chloridesAluminum chloride-1-Indanones researchgate.net

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Types of the Carbonyl and Alkene Functionalities

The conjugated system of 2,6-dimethylhept-4-en-3-one dictates its reactivity, allowing for selective transformations at either the carbonyl group (C=O) or the carbon-carbon double bond (C=C). The specific reaction pathway is often determined by the nature of the reagents and the reaction conditions employed.

Oxidation Reactions and Product Derivatization

The oxidation of α,β-unsaturated ketones like this compound can proceed at the carbon-carbon double bond, leading to valuable derivatized products. The two principal oxidative transformations are epoxidation and oxidative cleavage.

Epoxidation: The alkene moiety can be converted to an epoxide, forming the corresponding α,β-epoxy ketone. This transformation is commonly achieved under Weitz-Scheffer conditions, which involve the use of a hydroperoxide in the presence of a base. tandfonline.com A variety of oxidizing systems can be employed, including aqueous sodium perborate (B1237305) rsc.org or hydrogen peroxide with a base like sodium hydroxide (B78521). nih.gov For instance, the use of cyclohexylidenebishydroperoxide in aqueous potassium hydroxide and a solvent like 1,4-dioxane (B91453) has been shown to be highly effective for the epoxidation of various enones, often resulting in excellent yields. libretexts.org Catalytic asymmetric versions of this reaction can provide access to chiral epoxides with high enantioselectivity. tandfonline.com

Oxidative Cleavage: More vigorous oxidation leads to the cleavage of the carbon-carbon double bond. This fundamental reaction breaks the carbon backbone, yielding smaller carbonyl-containing fragments. libretexts.orgtandfonline.com Ozonolysis is a classic and reliable method for this purpose; the alkene reacts with ozone (O₃) to form an ozonide intermediate, which is then worked up to yield the final products. nih.gov Depending on the work-up conditions (reductive or oxidative), the fragments can be aldehydes or carboxylic acids. libretexts.org Alternative reagents for oxidative cleavage include potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄), often used with a co-oxidant like sodium periodate (B1199274) (NaIO₄). nih.gov

Reduction Reactions to Alcohols and Other Products

The reduction of this compound can selectively target either the carbonyl group or the alkene, a classic example of chemoselectivity in conjugated systems. This leads to two primary products: the allylic alcohol via 1,2-reduction or the saturated ketone via 1,4-reduction (conjugate reduction).

1,2-Reduction: This pathway involves the addition of a hydride to the carbonyl carbon, yielding the corresponding allylic alcohol, (E)-2,6-dimethylhept-4-en-3-ol. This selective reduction is famously achieved using sodium borohydride (B1222165) in the presence of a cerium(III) salt, a method known as the Luche reduction. nih.gov This method is highly effective for reducing enones to allylic alcohols while leaving the double bond intact.

1,4-Reduction (Conjugate Reduction): This pathway involves the addition of a hydride to the β-carbon of the alkene, followed by tautomerization of the resulting enolate to produce the saturated ketone, 2,6-dimethylheptan-3-one. This outcome can be achieved through several methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through the use of dissolving metal reductions. Biocatalytic methods, employing whole-cell systems from microorganisms such as cyanobacteria, are also known to selectively hydrogenate the C=C bond of enones. organic-chemistry.org

The choice of reducing agent is critical in directing the outcome of the reaction, as summarized in the table below.

Reaction TypeTypical Reagents/ConditionsProduct
1,2-ReductionNaBH₄, CeCl₃ (Luche Reduction)Allylic Alcohol
1,2-ReductionDiisobutylaluminium hydride (DIBAL-H)Allylic Alcohol
1,4-ReductionH₂, Pd/C (Catalytic Hydrogenation)Saturated Ketone
1,4-ReductionLithium Diorganocuprates (Gilman Reagents)Saturated Ketone
1,4-ReductionMicrobial Reduction (e.g., Cyanobacteria) organic-chemistry.orgSaturated Ketone

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The conjugated system of this compound offers two electrophilic sites for nucleophilic attack: the carbonyl carbon (position 3) and the β-carbon (position 5). The regioselectivity of the addition is largely governed by the nature of the nucleophile, a concept described by Hard and Soft Acid and Base (HSAB) theory.

1,2-Addition (Direct Addition): "Hard" nucleophiles, which are typically highly reactive and charge-dense, preferentially attack the more electrophilic carbonyl carbon. libretexts.org This results in a 1,2-addition product, where the nucleophile bonds to the carbonyl carbon and the carbonyl oxygen is protonated to form an alcohol. Common hard nucleophiles include Grignard reagents (RMgX) and organolithium compounds (RLi). jst.go.jp For example, the reaction of a similar enone, 6,6-dimethylhept-4-en-3-one, with methylmagnesium bromide results in a tertiary alcohol via 1,2-addition.

1,4-Addition (Conjugate Addition): "Soft" nucleophiles, which are generally larger, more polarizable, and less basic, favor attack at the softer electrophilic β-carbon. rsc.org This reaction, also known as the Michael addition, generates a resonance-stabilized enolate intermediate that is subsequently protonated at the α-carbon to yield the β-substituted ketone. Typical soft nucleophiles include Gilman reagents (lithium diorganocuprates, R₂CuLi), amines, thiols, and enolates. rsc.orgjst.go.jp

Reaction TypeNucleophile TypeExample ReagentsSite of Attack
1,2-AdditionHardGrignard Reagents (RMgX), Organolithiums (RLi)Carbonyl Carbon (C-3)
1,4-AdditionSoftGilman Reagents (R₂CuLi), Amines (R₂NH), Thiols (RSH)β-Carbon (C-5)
1,4-AdditionSoftEnolates (Michael Addition)β-Carbon (C-5)

Stereochemical Aspects of Reactivity

Reactions involving this compound can generate new stereocenters, making stereoselectivity a critical aspect of its chemistry. The existing chiral center at the C-2 position can influence the stereochemical outcome of reactions at the carbonyl and alkene functionalities.

Diastereoselectivity in Intermolecular and Intramolecular Processes

When a reaction creates a new stereocenter in a molecule that already contains one, two diastereomeric products can be formed. The preferential formation of one diastereomer over the other is known as diastereoselectivity.

In the case of this compound, reduction of the carbonyl group creates a new stereocenter at C-3. The approach of the hydride reagent can be influenced by the existing isopropyl group at C-2, leading to the potential for diastereoselective formation of either the (2S, 3R/S) or (2R, 3R/S) alcohol. Similarly, reactions at the C-4/C-5 double bond, such as epoxidation or conjugate addition, can also be diastereoselective. For example, the epoxidation of the cyclic enone (R)-carvone with cyclohexylidenebishydroperoxide yields only the trans-diastereomer, demonstrating high diastereoselectivity. libretexts.org While specific studies on this compound are not prevalent, the principles of substrate-controlled stereoselection are fundamental and would apply.

Enantioselectivity in Catalyzed Reactions

The synthesis of single enantiomers of chiral products is a major goal in modern organic chemistry. For α,β-unsaturated ketones, this is often achieved through the use of chiral catalysts that can differentiate between the two faces of the prochiral carbonyl or alkene group.

Enantioselective Reductions: Catalytic enantioselective reduction of the carbonyl group (1,2-reduction) provides access to optically active allylic alcohols. This has been accomplished using chiral N,N'-dioxide-Scandium(III) complexes as catalysts with potassium borohydride as the reductant, achieving high enantioselectivities (up to 95% ee) for various enones. libretexts.org Similarly, copper hydride (CuH) catalysts ligated with chiral phosphines can also effect highly enantioselective 1,2-reductions. Enantioselective conjugate reduction (1,4-reduction) to produce chiral saturated ketones can be achieved using systems like trichlorosilane (B8805176) with a chiral Lewis base catalyst, such as a bisphosphine dioxide (BINAPO). nih.gov

Enantioselective Oxidations: The enantioselective epoxidation of enones can be catalyzed by chiral organic molecules. For instance, cinchona alkaloid derivatives have been used to catalyze the peroxidation of α,β-unsaturated ketones with hydroperoxides, yielding highly enantiomerically enriched epoxides. tandfonline.com

The following table summarizes some modern catalytic systems used for enantioselective transformations of enones.

TransformationCatalyst SystemProduct TypeReported Enantioselectivity (ee)
1,2-ReductionChiral N,N'-Dioxide-Sc(OTf)₃ / KBH₄ libretexts.orgChiral Allylic AlcoholUp to 95%
1,2-Reduction(R)-DTBM-SEGPHOS-CuHChiral Allylic AlcoholUp to >99%
1,4-Reduction(S)-BINAPO / HSiCl₃ nih.govChiral Saturated KetoneUp to 97%
EpoxidationCinchona Alkaloid Derivative / Cumene Hydroperoxide tandfonline.comChiral Epoxy KetoneUp to >99%

Intramolecular Rearrangements and Cyclization Pathways

The chemical reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ketone functionality and the dienone system. This structure makes it a candidate for various intramolecular rearrangements and cyclization reactions, primarily through electrocyclization pathways.

One of the most pertinent potential cyclization pathways for this compound is the Nazarov cyclization. This reaction is a classic 4π-electrocyclization of a divinyl ketone (a pentadienyl cation intermediate) to form a cyclopentenone. organic-chemistry.orghawaii.eduresearchgate.netmdpi.com The reaction can be promoted by various means, including Brønsted or Lewis acids, or through photochemical activation. mdpi.com

Under acidic conditions, the carbonyl group is protonated, which facilitates the formation of a pentadienyl cation. This cation then undergoes a conrotatory 4π-electrocyclization to form a cyclopentenyl cation intermediate. Subsequent elimination of a proton yields the final cyclopentenone product. organic-chemistry.org For this compound, this would lead to the formation of a substituted cyclopentenone. The regioselectivity of the proton elimination step can be influenced by the substitution pattern of the dienone. organic-chemistry.org

The general mechanism for an acid-catalyzed Nazarov cyclization is outlined below:

Protonation of the carbonyl oxygen: A Lewis or Brønsted acid activates the dienone.

Formation of the pentadienyl cation: The activated dienone forms a pentadienyl cation.

4π-Electrocyclization: A conrotatory electrocyclic ring closure occurs.

Elimination of a proton: Loss of a proton from the intermediate generates the cyclopentenone ring.

While specific studies on the Nazarov cyclization of this compound are not extensively documented in the provided search results, the reactivity of similar dienone structures is well-established. nih.govacs.org For instance, the cyclization of other dienones can be influenced by substituents, with some reactions showing high diastereoselectivity. hawaii.edu

Photochemical conditions can also induce cyclization. The [2+2] photocycloaddition is a known reaction for alkenes, and in the case of dienones, intramolecular variants can occur. wisc.eduresearchgate.net These reactions proceed through the excitation of the molecule by UV light, leading to the formation of a diradical intermediate that can then cyclize. researchgate.net

Furthermore, the structural analogue, 6-hydroxy-2,6-dimethylhept-2-en-4-one, also known as semiphorone, has been shown to undergo cyclization to form 2,2,6,6-tetramethyltetrahydro-γ-pyrone. This indicates a general propensity for substituted heptenone structures to participate in intramolecular ring-forming reactions.

Mechanistic Investigations of Reaction Pathways via Isotopic Labeling and Kinetic Studies

The elucidation of complex reaction mechanisms, such as intramolecular rearrangements and cyclizations, heavily relies on detailed mechanistic studies. Isotopic labeling and kinetic analyses are powerful tools for this purpose.

Isotopic Labeling:

Isotopic labeling involves the replacement of one or more atoms in a reactant molecule with their isotopes to trace their fate during a chemical reaction. This technique can provide definitive evidence for proposed reaction mechanisms, including bond-forming and bond-breaking steps, and the occurrence of rearrangements.

For a potential Nazarov cyclization of this compound, isotopic labeling could be employed in several ways:

Deuterium (B1214612) Labeling (²H): Replacing specific hydrogen atoms with deuterium can help determine the mechanism of the final proton elimination step. The position of the deuterium atom in the product can confirm or rule out different possible elimination pathways.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C at specific positions in the carbon skeleton would allow for the tracking of carbon atoms throughout the rearrangement process. This would be particularly useful in distinguishing between different possible carbocation rearrangements that might occur during the cyclization.

Oxygen-18 (¹⁸O) Labeling: Labeling the carbonyl oxygen with ¹⁸O could be used to probe the involvement of the carbonyl group in the reaction, for example, in reactions involving nucleophilic attack at the carbonyl carbon.

While specific isotopic labeling studies on this compound were not found in the search results, the general methodology is widely applied in the study of organic reaction mechanisms. acs.org

Kinetic Studies:

Kinetic studies measure the rate of a chemical reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information is crucial for understanding the reaction mechanism, including identifying the rate-determining step and the composition of the transition state.

For the cyclization of this compound, kinetic studies could reveal:

Reaction Order: Determining the reaction order with respect to the dienone and any catalysts (e.g., acid) can help to build a rate law for the reaction. This rate law provides insight into the molecularity of the rate-determining step.

Activation Parameters: By studying the temperature dependence of the reaction rate, activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined. These parameters provide information about the energy requirements and the degree of order in the transition state. For example, a large negative entropy of activation would be consistent with a highly ordered cyclic transition state, as expected for an electrocyclization.

Kinetic Isotope Effect (KIE): Comparing the rate of reaction of the normal substrate with that of an isotopically labeled substrate (e.g., deuterated) can reveal whether a particular C-H bond is broken in the rate-determining step. A significant KIE would be expected if the final proton elimination is the slowest step in the Nazarov cyclization.

Kinetic and mechanistic studies on related Nazarov cyclizations of unactivated dienones have suggested a reversible 4π-electrocyclization C-C bond-forming step, followed by a rate- and enantio-determining proton-transfer as the mode of catalysis. nih.gov This highlights the power of kinetic studies in dissecting multi-step reaction mechanisms.

Below is a hypothetical data table illustrating the type of data that could be generated from kinetic studies of an acid-catalyzed cyclization of this compound.

Entry[this compound] (M)[Acid Catalyst] (M)Temperature (°C)Initial Rate (M/s)Rate Constant (k)
10.10.01251.5 x 10⁻⁵1.5 x 10⁻³ s⁻¹
20.20.01253.0 x 10⁻⁵1.5 x 10⁻³ s⁻¹
30.10.02252.9 x 10⁻⁵1.45 x 10⁻³ s⁻¹
40.10.01354.5 x 10⁻⁵4.5 x 10⁻³ s⁻¹

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2,6-Dimethylhept-4-en-3-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity and spatial relationships within the molecule.

The structural backbone of this compound is mapped out by assigning the chemical shifts and coupling constants of its constituent atoms.

Interactive Data Table: Representative ¹H NMR Data for the 2,6-Dimethylhept-3-en-4-yl Moiety (Based on data for a derivative compound foodb.ca)

Proton Assignment Multiplicity Coupling Constant (J) in Hz
H-4 qt 6.8, 1.2
H-5 m -
H-2 m -
CH₃ (on C2) d 7.0

2D NMR Techniques: To unambiguously connect the proton and carbon frameworks, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). chemsynthesis.com It would reveal correlations between the vinylic protons (H-4/H-5), between H-5 and the H-6 methine, and between the H-2 methine and its attached methyl protons. chemsynthesis.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. vnu.edu.vn It allows for the definitive assignment of each carbon atom that has an attached proton by linking the signals from the ¹H and ¹³C spectra. chemsynthesis.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between protons and carbons. nih.gov It is crucial for identifying quaternary (non-protonated) carbons and for connecting the different spin systems identified by COSY. chemsynthesis.com For instance, HMBC would show a correlation from the vinylic proton H-5 to the carbonyl carbon C-3, confirming the α,β-unsaturated ketone structure.

A key stereochemical feature of this compound is the configuration of the C-4/C-5 double bond, which can exist as either the (E) or (Z) isomer. Advanced NMR parameters are used to make this assignment.

The primary method involves analyzing the ¹H NMR chemical shift of the vinylic proton at the β-position (H-5). In the (E)-isomer, this proton is spatially closer to the deshielding anisotropic cone of the carbonyl group, causing its signal to appear at a lower field (higher ppm value) compared to the corresponding proton in the (Z)-isomer. researchgate.net

A second, more advanced method utilizes the three-bond heteronuclear coupling constant between a vinylic proton and a carbon atom across the double bond (³JC,H). The magnitude of this coupling is stereospecific, following a Karplus-type relationship where the trans-coupling is significantly larger than the cis-coupling (³Jtrans > ³Jcis). researchgate.net By measuring the coupling between H-4 and the carbons of the isopropyl group, or between H-5 and the C-2 carbon, the E/Z geometry can be confirmed.

Interactive Data Table: NMR Parameters for Stereochemical Assignment of α,β-Unsaturated Ketones

Parameter (E)-Isomer (Z)-Isomer Rationale Citation
¹H Chemical Shift (β-vinylic H) Lower Field (deshielded) Higher Field (shielded) Anisotropic effect of the C=O group. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight of this compound and offers structural insights through the analysis of its fragmentation patterns upon ionization.

In electron ionization mass spectrometry (EI-MS), this compound (molecular weight 140.22 g/mol ) undergoes characteristic fragmentation. ucdavis.edu The resulting mass spectrum displays a series of fragment ions that help to piece together the original structure. For α,β-unsaturated ketones, cleavage alpha to the carbonyl group is a dominant pathway.

The GC-MS data for (E)-2,6-Dimethylhept-4-en-3-one reveals several key high-abundance ions. ucdavis.edu The fragmentation can be rationalized as follows:

m/z 97: This major peak likely arises from the loss of an isopropyl radical (•C₃H₇, 43 Da) via cleavage alpha to the carbonyl group, resulting in the stable [CH₃CHCOCHC(CH₃)₂]⁺ ion.

m/z 43: This fragment corresponds to the isopropyl cation [CH(CH₃)₂]⁺ or the acetyl cation [CH₃CO]⁺, both plausible fragments from the molecular structure.

m/z 41: This ion is typically the allyl cation [C₃H₅]⁺, a common fragment in the mass spectra of unsaturated hydrocarbons.

Interactive Data Table: Major Mass Fragments for (E)-2,6-Dimethylhept-4-en-3-one

m/z Relative Abundance Plausible Fragment Citation
97 Top Peak [M - C₃H₇]⁺ ucdavis.edu
43 3rd Highest [C₃H₇]⁺ or [C₂H₃O]⁺ ucdavis.edu

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique for separating this compound from a complex mixture and confirming its identity. The compound first travels through a GC column, and its elution time, known as the retention time, is a characteristic property under specific conditions. For (E)-2,6-dimethylhept-4-en-3-one, the Kovats Retention Index (RI) is reported as 1754 on a standard polar column, which normalizes the retention time against those of n-alkane standards. ucdavis.eduresearchgate.net

To enhance the reliability and transferability of methods between different instruments or after system maintenance, Retention Time Locking (RTL) is employed. acs.orgnih.gov RTL works by adjusting the column head pressure (carrier gas flow) to force a specific, user-defined locking compound to elute at a fixed, "locked" retention time. nasa.gov Once the method is locked, all other compounds in the sample will also have highly reproducible retention times, regardless of minor variations in column length or instrument-to-instrument differences. acs.org This allows for the creation of robust databases where compounds can be confidently identified by matching both their mass spectrum and their locked retention time, which is particularly useful for distinguishing isomers with similar mass spectra. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and conformation. For this compound, these methods are excellent for identifying the key carbonyl (C=O) and alkene (C=C) moieties.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretch of the conjugated ketone, typically found in the 1665-1685 cm⁻¹ region. The C=C stretching vibration appears as a weaker band around 1615-1645 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch gives a Raman signal, the C=C stretch is often significantly more intense in the Raman spectrum compared to the IR spectrum, a characteristic feature of symmetrically substituted or less polar bonds.

Furthermore, vibrational spectroscopy can offer insights into the conformational isomerism (s-cis vs. s-trans) around the single bond connecting the carbonyl and alkene groups. In some α,β-unsaturated ketones, the existence of both conformers at equilibrium can lead to a doubling of the C=O and C=C bands in both the IR and Raman spectra. ucdavis.edu The relative intensities of the C=O and C=C bands in the Raman spectrum can also be diagnostic; the C=O stretching band is often much more intense for the s-trans conformer than for the s-cis isomer. ucdavis.edu

Interactive Data Table: Characteristic Vibrational Frequencies for α,β-Unsaturated Ketones

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Notes Citations
C=O Stretch 1665 - 1685 (Strong) 1665 - 1685 Frequency is lowered due to conjugation. May appear as a doublet if conformational isomers are present. ,

X-ray Crystallography for Crystalline Derivatives and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, thereby providing unambiguous proof of a molecule's structure and its absolute stereochemistry. For a chiral, non-crystalline compound like this compound, direct analysis by this technique is not feasible. The methodology, therefore, requires the synthesis of a suitable crystalline derivative.

The process involves a chemical reaction to convert the liquid ketone into a solid, crystalline compound without altering the stereocenter of interest. Common derivatization strategies for ketones include the formation of semicarbazones, oximes, or, if the ketone is first reduced to its corresponding alcohol, esters with heavy-atom-containing acids (e.g., p-bromobenzoic acid). The inclusion of a heavy atom is particularly advantageous for determining the absolute configuration through anomalous dispersion effects.

Once a suitable single crystal of the derivative is grown, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed. The structure is solved using methods like SHELX, which allows for the refinement of atomic positions, bond lengths, and angles. mdpi.com This analysis ultimately reveals the precise spatial arrangement of the atoms, confirming the connectivity and, crucially, the absolute configuration of the chiral centers. researchgate.net While specific X-ray crystallographic data for derivatives of this compound are not prominently reported, this established technique remains the gold standard for such structural elucidation in organic chemistry. researchgate.net

Chiral Separation Techniques, e.g., Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the enantiomers of a racemic mixture is a critical step in stereoselective synthesis and analysis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both analytical and preparative-scale resolution of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

For ketones like this compound, polysaccharide-based CSPs, such as those commercialized under the names Chiralpak® and Chiralcel®, are frequently employed. These columns, often containing cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, provide the necessary chiral environment for separation. mdpi.comnih.gov The choice of mobile phase is crucial for achieving optimal resolution. Typically, mixtures of a non-polar solvent like n-hexane and a more polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) are used. nih.govrsc.org In some cases, other solvents like dichloromethane (B109758) may be incorporated into the mobile phase to improve separation. mdpi.com

The enantiomeric purity of the separated fractions is determined by analyzing the peak areas in the resulting chromatogram. nih.gov While a specific protocol for this compound is not detailed in the reviewed literature, the general principles are readily applicable. Studies on structurally related chiral compounds demonstrate the effectiveness of this approach. For instance, the enantiomers of various chiral alcohols and ketones have been successfully resolved, allowing for the determination of enantiomeric excess (ee) and the isolation of pure enantiomers. mdpi.comrsc.org

Table 1: Examples of Chiral HPLC Conditions for Separation of Chiral Molecules

Compound Type Chiral Stationary Phase (CSP) Mobile Phase Application Reference
Racemic Alcohols Chiralpak® IC (semi-preparative) n-Hexane / Isopropanol Enantiomer Separation nih.gov
Racemic Ketone Derivatives Chiralpak® IC (semi-preparative) n-Hexane / Dichloromethane Enantiomer Separation mdpi.com
Racemic Allylic Alcohols Chiralpak AS-H 5% i-PrOH in Hexanes Enantiomeric Purity (ee) Determination rsc.org

Other Chromatographic Methodologies (e.g., Column Chromatography, Flash Chromatography, TLC)

Beyond chiral separations, a suite of standard chromatographic techniques is indispensable for the routine purification and analysis of this compound and its synthetic intermediates.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used primarily to monitor the progress of a chemical reaction and to make a preliminary assessment of a sample's purity. mdpi.com The method involves spotting the sample onto a plate coated with a thin layer of an adsorbent, typically silica gel (Silica gel 60 F₂₅₄). mdpi.com The plate is then developed in a chamber containing a suitable solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). mdpi.com The separated components are visualized, often using UV light (at λ = 254 nm), allowing for a quick evaluation of the reaction's completion or the number of components in a mixture. mdpi.comrsc.org

Column Chromatography and Flash Chromatography: For the preparative purification of this compound on a laboratory scale, column chromatography and its more rapid variant, flash chromatography, are the methods of choice. rsc.orgpku.edu.cn These techniques are used to separate the desired compound from unreacted starting materials, byproducts, and other impurities. scispace.comdoi.org

The stationary phase is almost universally silica gel (e.g., 200-300 or 230-400 mesh). rsc.orgrsc.org The crude product mixture is loaded onto the top of the silica gel column, and a solvent or solvent mixture (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. By collecting the eluent in fractions, the desired compound can be isolated in a pure form. scispace.com The selection of the eluent system is critical for effective separation and is often guided by prior TLC analysis.

Table 2: Examples of Purification by Column/Flash Chromatography

Technique Stationary Phase Mobile Phase (Eluent) Application Reference(s)
Flash Chromatography Silica Gel 5% EtOAc in isohexane Purification of a derivative diva-portal.org
Flash Chromatography Silica Gel Petroleum ether / Ethyl acetate (99:1) Purification of a reaction product rsc.org
Column Chromatography Silica Gel Pentane / Et₂O (95:5) Purification of an enone product doi.org
Flash Chromatography Silica Gel 100% isohexane Purification of a reaction product nih.gov
TLC Silica Gel 60 F₂₅₄ Hexane / Et₂O (6:4) Reaction Monitoring mdpi.com

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis of 2,6-Dimethylhept-4-en-3-one and its Derivatives

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of this compound and how its shape influences its properties. As an α,β-unsaturated ketone, the molecule possesses several rotatable bonds, leading to various possible conformations. The most stable conformation, or the global minimum on the potential energy surface, dictates the molecule's predominant shape and, consequently, its interactions with other molecules.

Studies on related α,β-unsaturated ketones have shown that the planarity of the conjugated system is a key factor in their stability. For this compound, the s-trans and s-cis conformations around the C-C single bond between the carbonyl group and the double bond are of particular interest. Computational methods, such as molecular mechanics and semi-empirical methods, can be used to predict the relative energies of these conformers. It is generally observed in similar systems that the s-trans conformer is more stable due to reduced steric hindrance.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic properties of this compound. DFT methods provide a good balance between accuracy and computational cost for molecules of this size.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, as an α,β-unsaturated ketone, is characterized by a conjugated π-system that includes the carbonyl group and the carbon-carbon double bond. This conjugation leads to delocalization of electron density, which can be visualized and quantified using DFT.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In α,β-unsaturated ketones, the HOMO is typically associated with the π-system of the double bond, while the LUMO is centered on the carbonyl carbon and the β-carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. sciforum.netsciforum.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would show a negative potential (electron-rich) around the carbonyl oxygen, making it a site for electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the carbonyl carbon and the β-carbon, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. For this compound, NBO analysis would quantify the delocalization of the π-electrons and the polarization of the bonds within the conjugated system.

Below is a table summarizing typical computed electronic properties for an α,β-unsaturated ketone similar to this compound, calculated using DFT.

PropertyTypical Calculated ValueSignificance
HOMO Energy~ -6.5 eVIndicates the electron-donating ability.
LUMO Energy~ -1.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap~ 5.0 eVRelates to chemical reactivity and stability.
Dipole Moment~ 3.0 DQuantifies the overall polarity of the molecule.

Spectroscopic Property Simulations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. psu.edunih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing the calculated spectra with experimental data can aid in the definitive assignment of peaks and can be used to confirm the proposed structure and conformation of the molecule. biointerfaceresearch.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the vibrational modes observed in experimental IR spectra. For this compound, key vibrational modes would include the C=O stretch of the ketone and the C=C stretch of the alkene, which are sensitive to the electronic environment and conformation.

A table of predicted key vibrational frequencies for this compound based on DFT calculations for similar ketones is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
C=O Stretch~1670-1690Strong
C=C Stretch~1620-1640Medium to Strong
C-H Stretch (alkene)~3010-3040Medium
C-H Stretch (alkane)~2870-2960Strong

In Silico Analog Design and Structure-Activity Relationship (SAR) Studies in Catalysis or Materials Science Contexts

In silico methods are increasingly used to design novel molecules with desired properties and to understand structure-activity relationships (SAR). mdpi.com For this compound, this could involve designing analogs for applications in catalysis or materials science.

In the context of catalysis, for instance, if this compound were a substrate in an asymmetric hydrogenation reaction, computational modeling could be used to design catalyst ligands that would favor the formation of one enantiomer over the other. nih.govwhiterose.ac.ukrsc.org By modeling the transition states of the reaction with different catalysts, researchers can predict which catalyst will have the highest enantioselectivity.

For materials science applications, such as the development of new polymers or photoinitiators, computational screening of this compound derivatives could be performed. researchgate.net Properties like electronic absorption spectra (for photoinitiators) or polymerization reaction energies could be calculated for a library of virtual compounds to identify promising candidates for synthesis and experimental testing.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jpmdpi.com For reactions involving this compound, such as Michael additions or reductions, DFT calculations can be used to map out the entire reaction pathway. sciforum.netresearchgate.net This involves locating the transition state structures and calculating the activation energies for each step.

For example, in a base-catalyzed Michael addition to this compound, computational studies could clarify the role of the catalyst, the stereochemistry of the addition, and the energetics of the intermediate steps. sciforum.net Similarly, for acid-catalyzed reactions, computational models can help to understand the nature of the protonated intermediates and how they influence the reaction outcome. researchgate.net These mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies. researchgate.net

Applications in Organic Synthesis and Chemical Engineering

Role as a Key Synthetic Intermediate for Complex Molecules

The reactivity of 2,6-dimethylhept-4-en-3-one, specifically at its carbonyl and α,β-unsaturated system, allows it to serve as a crucial intermediate in the synthesis of more elaborate molecular frameworks. The carbonyl group is a site for nucleophilic addition, while the conjugated system is susceptible to Michael (conjugate) additions.

A key application involves its reaction with organometallic reagents. For instance, α,β-unsaturated carbonyl compounds such as this compound can undergo conjugate addition with nucleophiles like Grignard reagents. This reaction type is fundamental for extending the carbon skeleton. Furthermore, direct addition to the carbonyl carbon is also a primary pathway. Treatment of the related ketone, 6,6-dimethylhept-4-en-3-one, with methylmagnesium bromide leads to the formation of a tertiary alcohol. This alcohol can then be subjected to dehydration to yield a diene, demonstrating a clear pathway from the ketone to a different class of functionalized molecule. The general principle of using the ketone as an electrophilic partner is a cornerstone of its role as a synthetic intermediate.

Derivatives of the core 2,6-dimethylheptenyl structure, such as 2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane, also function as building blocks in organic synthesis for constructing more complex molecules, highlighting the value of the carbon skeleton derived from the parent ketone. ontosight.ai

Building Block in the Synthesis of Natural Products and Bioactive Analogs (excluding therapeutic applications)

The branched C9 skeleton of this compound is a structural motif found in various natural products and bioactive molecules, particularly pheromones and terpenoid-like compounds. Its chemical handles allow for its incorporation into these larger structures.

Research has demonstrated the synthesis of insect pheromones using closely related structural analogs. For example, (R)-2,6-dimethylhept-5-en-1-ol is the primary component of the sex pheromone for the acarid mite Tyreophagus sp. nyxxb.cn The synthesis of this alcohol showcases how the dimethylheptene framework is a key structural feature for biological activity. nyxxb.cn Similarly, 2,6-dimethyl-1,5-heptadien-3-yl acetate (B1210297) is the sex pheromone of the Comstock mealybug, Pseudococcus comstocki, and its synthesis has been a subject of study, further emphasizing the importance of this chemical backbone in creating bioactive molecules. psu.edu

The reactivity of related C9 aldehydes, like citral, with phenolic compounds to create cannabinoid-like structures further illustrates the utility of this structural class as a building block for bioactive analogs. acs.org The formation of complex polycyclic systems often relies on precursors with this type of branched, unsaturated structure. acs.org Incredibly complex natural product analogs, such as (3S,6R,E)-6-((1R,3aS,7aR,E)-4-(2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2,3-dimethylhept-4-en-2-ol, incorporate a dimethylheptenol moiety, demonstrating its role as a fragment in the assembly of intricate molecular architectures. chemicalbook.comsmolecule.com

Bioactive Analog TargetPrecursor/Related StructureApplication Area
(R)-2,6-dimethylhept-5-en-1-olDimethylheptene skeletonAcarid Mite Sex Pheromone nyxxb.cn
2,6-dimethyl-1,5-heptadien-3-yl acetateDimethylheptadiene skeletonComstock Mealybug Sex Pheromone psu.edu
Cannabinoid AnalogsCitral (related C9 aldehyde)Bioactive Compound Synthesis acs.org

Precursor for Ligand and Metal Complex Chemistry

The carbonyl group of this compound and its derivatives is a key functional group for the synthesis of ligands, particularly Schiff base ligands. These ligands can then be used to form coordination complexes with various metal ions. While direct studies on this compound are limited in this context, the reactivity of the closely related aldehyde, 2,6-dimethylhept-5-enal (melonal), provides a strong precedent.

Schiff base ligands have been synthesized through the condensation of 2,6-dimethylhept-5-enal with primary amines, such as 4-fluoroaniline. scispace.comresearchgate.net These resulting ligands, which feature an imine (C=N) bond, are effective chelating agents for transition metal ions. Metal complexes involving Cu(II), Ni(II), Co(II), and Cr(III) have been prepared from such Schiff bases. scispace.com Chelation dramatically alters the electronic and structural properties of both the organic ligand and the metal ion, leading to new chemical entities with specific catalytic or material properties. scispace.com Given the similar reactivity of ketones and aldehydes toward primary amines, this compound is a viable precursor for a corresponding class of ketimine ligands and their subsequent metal complexes.

Table of Synthesized Metal Complexes from a Related Precursor

Precursor Aldehyde Amine Resulting Ligand Type Metal Ions Complexed

Utilization in the Derivatization of Novel Chemical Entities

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This compound is a platform for creating a wide array of novel chemical entities through reactions targeting its functional groups.

One route of derivatization involves the reduction of the ketone to the corresponding secondary alcohol, (±)-2,6-dimethylhept-4-en-3-ol. This alcohol can then be further functionalized. For example, it can be reacted with an isothiocyanate to form an O-allylic thiocarbamate. acs.org This type of reaction introduces nitrogen and sulfur atoms into the molecule, creating a significantly different chemical entity with new properties and potential applications. acs.org

Another pathway for derivatization is through condensation reactions to form heterocyclic compounds. The related isomer, 2,6-dimethylheptan-4-one, has been used to synthesize 1-(2,6-Dimethylhept-3-en-4-yl)-3-methyl-1H-indole, demonstrating that the dimethylheptenone skeleton can be fused with aromatic systems to generate complex, nitrogen-containing molecules. acs.org These examples show how the basic structure of this compound can be modified to access a diverse range of new compounds.

Potential in Polymer or Material Synthesis based on its Functional Groups

The functional groups of this compound, or molecules directly synthesized from it, offer potential pathways for its inclusion in polymer and material science. The carbon-carbon double bond and the carbonyl group are both reactive sites for polymerization reactions.

A significant application in this area stems from the derivatives of this compound. As mentioned previously, the ketone can be converted into a tertiary alcohol via a Grignard reaction, which is subsequently dehydrated to form a diene, specifically (4E)-6,6-dimethylhepta-1,4-diene. Dienes, which contain two carbon-carbon double bonds, are fundamental monomers in the synthesis of elastomers and other polymers through addition polymerization. This diene is noted for its use in the production of polymers and other materials with specific properties. This two-step conversion positions this compound as a valuable precursor to monomers for advanced material synthesis. The presence of the bulky t-butyl-like group (from the dimethyl end of the chain) in the resulting polymer would be expected to influence its physical properties, such as its glass transition temperature and solubility.

Advanced Derivatives and Analogues of 2,6 Dimethylhept 4 En 3 One

Design and Synthesis of Structurally Modified Analogs

The design of analogues often involves altering the core carbon skeleton or introducing new functional groups to achieve specific chemical properties or to serve as building blocks for more complex molecules. A variety of synthetic methodologies have been employed to create these modified structures.

One approach involves using the saturated counterpart, 2,6-dimethylheptan-4-one, as a starting material. For instance, a T3P-promoted condensation reaction with 3-methyl-1H-indole has been used to synthesize the N-alkenylated heterocycle, 1-(2,6-dimethylhept-3-en-4-yl)-3-methyl-1H-indole. acs.org This method provides a pathway to novel N-vinylindoles. acs.org

Heterocyclic analogues have been synthesized from 1,2,4-triketone precursors. Specifically, 5-Hydroxy-2,2-dimethoxy-6,6-dimethylhept-4-en-3-one, an analogue of the target compound, is synthesized through the reaction of ethyl 2,2-dimethoxypropanoate with a methyl ketone. mdpi.com This triketone analogue can then undergo condensation reactions with various hydrazines to form substituted pyrazoles and pyridazinones, demonstrating a versatile route to complex heterocyclic systems. mdpi.comresearchgate.net

The synthesis of functionalized acyclic and cyclic analogues often employs stereoselective reactions. The enantioselective synthesis of (2R,3R,4E,8E)-3-hydroxy-2,4,8-trimethyldeca-4,8-dienolide, an analogue of a natural product from the fungus Botrytis cinerea, utilizes a syn-aldol reaction followed by a ring-closing metathesis (RCM) to construct the 11-membered lactone ring. rsc.org Similarly, analogues of the drug stiripentol (B1682491) have been synthesized using lithium enolate chemistry, where pinacolone (B1678379) is deprotonated and reacted with aldehydes like helional (B122354) to create α,β-unsaturated ketone intermediates. mdpi.com

Functionalization for specific applications is seen in the synthesis of terbinafine (B446) intermediates. Here, 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871) is converted to 1-bromo-6,6-dimethylhept-2-en-4-yne using phosphorus tribromide. smolecule.com This bromo-alkyne derivative is a key precursor for further substitution reactions. smolecule.com

Starting MaterialSynthetic MethodProduct AnalogKey Transformation
2,6-Dimethylheptan-4-oneT3P-Promoted Condensation1-(2,6-Dimethylhept-3-en-4-yl)-3-methyl-1H-indoleN-alkenylation of indole
Ethyl 2,2-dimethoxypropanoateClaisen Condensation5-Hydroxy-2,2-dimethoxy-6,6-dimethylhept-4-en-3-oneFormation of a 1,2,4-triketone analog
(E)-2,6-dimethylhepta-2,6-dienalSyn Aldol (B89426) Reaction, RCM(2R,3R,4E,8E)-3-hydroxy-2,4,8-trimethyldeca-4,8-dienolideStereoselective construction of an 11-membered lactone
Pinacolone & HelionalLithium Enolate Chemistryα,β-Unsaturated Ketone Intermediate for Stiripentol AnalogsCross-aldol reaction followed by dehydration
6,6-Dimethylhept-1-en-4-yn-3-olBromination (PBr₃)1-Bromo-6,6-dimethylhept-2-en-4-yneConversion of alcohol to bromo-alkyne

Comparative Reactivity and Stereochemical Studies of Derivatives

The structural modifications in the analogues of 2,6-Dimethylhept-4-en-3-one directly influence their reactivity and stereochemical outcomes in various reactions.

Comparative studies on the saturated analogue, 2,6-dimethylheptan-3-one, show that the steric hindrance from the methyl groups can slow down reactions compared to less-branched ketones. This steric effect is a crucial factor in directing the regioselectivity of reactions.

The stereochemistry of reactions involving these derivatives is a major area of investigation. For example, the reduction of N-protected amino ketones can be directed to selectively produce either syn- or anti-amino alcohol diastereomers by choosing the appropriate protecting group and reducing agent. acs.org In the synthesis of stiripentol analogues, four distinct enantiomers were separated by chiral HPLC, and the absolute configuration of the chiral secondary alcohol at the C-5 position was determined using the modified Mosher's method. mdpi.com

In the synthesis of macrocyclic lactones, the stereochemistry of the substituents has a significant impact on the ring-closing metathesis reaction, with increased conformational restrictions often leading to a decrease in yield and a preference for the formation of the (Z)-alkene isomer. rsc.org The stereochemical outcome of complex derivatives is often elucidated using advanced NMR techniques, such as Nuclear Overhauser Effect (nOe) experiments, in conjunction with molecular modeling calculations. rsc.org

The reactivity of 1,2,4-triketone analogues in condensations with hydrazines is highly dependent on both the substituents on the triketone and the reaction conditions. mdpi.comresearchgate.net The presence of different substituents (e.g., tert-butyl vs. CO₂Et) and the use of acid catalysis can switch the preferential site of nucleophilic attack, leading to the formation of different regioisomeric pyrazoles or pyridazinones. mdpi.comresearchgate.net This demonstrates a high degree of chemo- and regiocontrol.

Derivative TypeReaction StudiedKey FindingStereochemical Aspect
N-Protected Amino KetonesReductionChoice of protecting group and reagent controls diastereoselectivity. acs.orgFormation of syn- vs. anti-amino alcohols. acs.org
1,2,4-Triketone AnalogsCondensation with HydrazinesSubstituents and conditions control the reaction pathway. mdpi.comresearchgate.netRegiochemistry confirmed by NMR and XRD studies. mdpi.comresearchgate.net
Acyclic Ester PrecursorsRing-Closing MetathesisConformational restrictions influence yield and alkene geometry. rsc.orgPredominance of (Z)-isomer in sterically hindered systems. rsc.org
Stiripentol AnalogsSynthesis & SeparationDiastereomers and enantiomers separated by chiral HPLC. mdpi.comAbsolute configuration determined by Mosher's method. mdpi.com
(2R,3R,4E,8E)-3-hydroxy-2,4,8-trimethyldeca-4,8-dienolideMutasynthesisFungal enzymes perform stereoselective oxidations. rsc.orgAbsolute stereochemistry of products determined by nOe. rsc.org

Exploration of Unique Functional Group Transformations in Analogs

The development of analogues of this compound has enabled the exploration of unique and powerful chemical transformations.

A notable example is the use of mutasynthesis, a biotransformation approach. Here, a synthetic analogue, (2R,3R,4E,8E)-3-hydroxy-2,4,8-trimethyldeca-4,8-dienolide, was fed to mutant strains of the fungus Botrytis cinerea. rsc.org The fungal enzymes catalyzed stereoselective epoxidation and hydroxylation at sites that are difficult to access through traditional synthetic chemistry, yielding highly oxygenated 11-membered lactones. rsc.org

Transition metal catalysis has been instrumental in the transformation of derivatives into complex cyclic systems. For example, derivatives of 6,6-dimethylhept-2-ene (B14377479) can be converted into bicyclic structures, such as brachialactone analogs, using palladium-catalyzed intramolecular Mizoroki–Heck reactions. smolecule.com This highlights the power of transition metals to forge complex carbon-carbon bonds. smolecule.com

Specific rearrangements have also been explored. The palladium(0)-catalyzed enantioselective O,S-rearrangement of racemic O-allylic thiocarbamates, derived from (±)-2,6-dimethylhept-4-en-3-ol, provides a novel method to access enantioenriched allylic sulfur compounds. acs.org

Furthermore, the strategic opening of cyclic systems provides access to versatile building blocks. The acetal (B89532) functionality in 2,4-Dimethyl-1-methoxy-8-oxabicyclo-[3.2.1]-oct-6-en-3-one, prepared from a [4+3] cycloaddition reaction, allows for the easy opening of the oxabicyclic system. researchgate.net This reaction yields polyfunctionalized heptane (B126788) synthons with multiple stereocenters, which are valuable in the synthesis of complex natural products. researchgate.net

The controlled condensation of 1,2,4-triketone analogs with hydrazines represents another unique transformation. By carefully selecting the reaction conditions (e.g., temperature and acid catalysis), the reaction can be selectively directed to form either pyrazoles via a 1,2-addition pathway or pyridazinones via a 1,4-addition pathway, showcasing a switchable reaction mechanism. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for 2,6 Dimethylhept 4 En 3 One

The exploration of α,β-unsaturated ketones, such as 2,6-Dimethylhept-4-en-3-one, continues to be a vibrant area of chemical research. Future investigations are poised to address critical challenges in synthetic efficiency, stereocontrol, process optimization, and predictive chemistry. The following sections outline key emerging research avenues that promise to redefine the synthesis and transformation of this compound and its structural analogs.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2,6-Dimethylhept-4-en-3-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}-NMR to identify proton environments (e.g., methyl groups at δ 1.0–1.2 ppm, enone protons at δ 5.5–6.0 ppm with coupling patterns). 13C^{13}\text{C}-NMR can confirm carbonyl carbons (δ 200–210 ppm) and sp² carbons (δ 120–140 ppm) .
  • Infrared (IR) Spectroscopy : Detect the enone carbonyl stretch (~1670 cm1^{-1}) and C=C stretch (~1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 140.23 g/mol) via molecular ion peak (M+^+) and fragmentation patterns (e.g., loss of methyl groups or cleavage of the enone moiety) .

Q. How can researchers differentiate this compound from its structural isomers?

  • Methodological Answer :

  • Chromatographic Techniques : Use GC-MS or HPLC to compare retention times and fragmentation patterns with reference standards .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR/IR spectra of isomers and compare with experimental data .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., hydrazones) to unambiguously assign stereochemistry .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Error Analysis : Reassess computational parameters (e.g., solvent effects, basis sets) and experimental conditions (e.g., sample purity, instrument calibration) .
  • Data Triangulation : Cross-validate findings using multiple techniques (e.g., NMR, X-ray, and Raman spectroscopy) .
  • Sensitivity Testing : Vary computational models (e.g., hybrid functionals in DFT) to identify systematic biases in spectral predictions .

Q. How can SHELX software be applied in crystallographic studies of this compound derivatives?

  • Methodological Answer :

  • Structure Solution : Use SHELXD for phase determination via direct methods, especially for small-molecule derivatives .
  • Refinement : Apply SHELXL to optimize bond lengths, angles, and thermal parameters against high-resolution data. For twinned crystals, use the TWIN/BASF commands .
  • Validation : Utilize the CIF-check tool in SHELXPRO to ensure compliance with IUCr standards before deposition .

Q. What synthetic routes are viable for generating this compound via carbonyl coupling reactions?

  • Methodological Answer :

  • Aldol Condensation : React acetone with pre-functionalized aldehydes under basic conditions (e.g., NaOH/EtOH) to form the enone backbone .
  • Metal-Mediated Coupling : Employ palladium catalysts for cross-coupling between vinyl halides and carbonyl precursors (e.g., Stille or Suzuki reactions) .
  • Purification : Isolate the product via fractional distillation or silica gel chromatography, monitoring purity by TLC/GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.